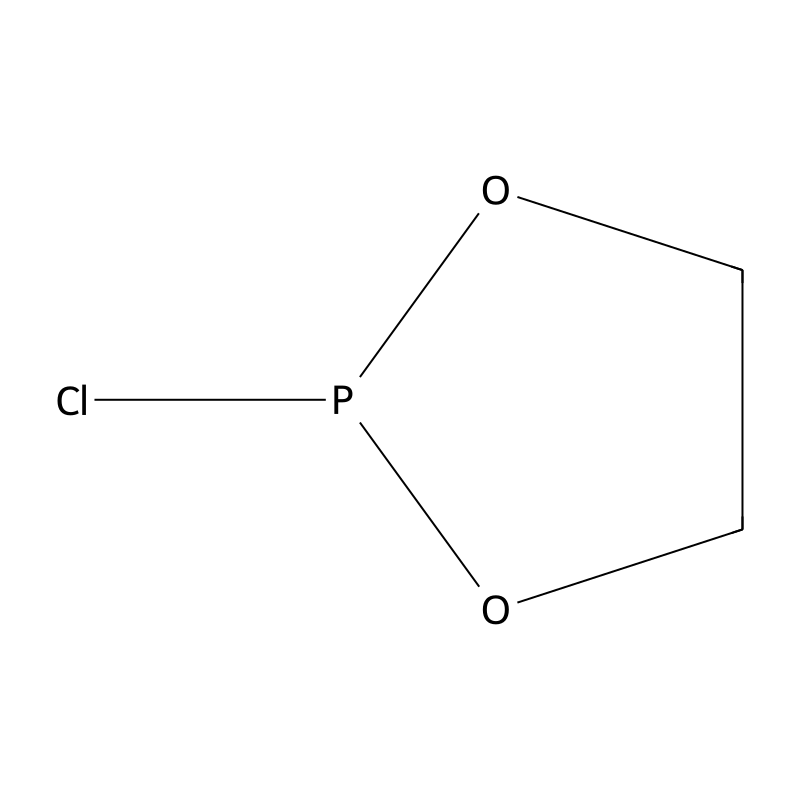

2-Chloro-1,3,2-dioxaphospholane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

2-Chloro-1,3,2-dioxaphospholane (2-chloro-1,3,2-dioxaphospholane) is a valuable reagent in organic synthesis, particularly in coupling reactions. It acts as a chlorophosphiting agent, readily forming new carbon-phosphorus bonds. Its cyclic structure and readily available chlorine atom make it a versatile intermediate for various coupling reactions, including:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon or carbon-heteroatom bonds using transition metal catalysts. 2-Chloro-1,3,2-dioxaphospholane serves as a precursor to phosphine ligands commonly employed in these couplings .

- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide or triflate. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare boronic acid derivatives, expanding the scope of this coupling reaction .

- Stille coupling: This reaction forms carbon-carbon bonds between an organotin reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce a phosphonate group, enabling further functionalization of the molecule .

- Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare alkyne derivatives, expanding the scope of this coupling reaction .

- Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc reagent and an organic halide. Similar to other coupling reactions, 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Negishi coupling .

- Heck coupling: This reaction forms carbon-carbon bonds between an alkene and an aryl or vinyl halide using a palladium catalyst. 2-Chloro-1,3,2-dioxaphospholane can be used to introduce functionalities compatible with Heck coupling .

- Hiyama coupling: This reaction forms carbon-carbon bonds between a silicon-based organometallic reagent and an organic halide. 2-Chloro-1,3,2-dioxaphospholane can be used to prepare silicon-based coupling partners, expanding the scope of Hiyama coupling .

Phosphorylation:

2-Chloro-1,3,2-dioxaphospholane can be used as a phosphorylating agent, introducing a phosphate group to various organic molecules. This modification can significantly alter the molecule's properties, such as:

- Improving water solubility: Introducing a phosphate group can enhance the water solubility of organic molecules, making them more bioavailable for potential drug development applications.

- Introducing negative charge: The phosphate group carries a negative charge, which can influence the molecule's interaction with other molecules and biological systems.

- Modulating biological activity: Phosphorylation is a common biological process that regulates the activity of various biomolecules. Introducing a phosphate group using 2-Chloro-1,3,2-dioxaphospholane can be used to study the effect of phosphorylation on specific molecules.

Research into Novel Materials:

The unique properties of 2-Chloro-1,3,2-dioxaphospholane make it a valuable tool for research into novel materials. Its ability to form stable bonds with various functional groups allows for the development of:

- Flame retardants: By incorporating phosphorus into polymers, 2-Chloro-1,3,2-dioxaphospholane can be used to develop flame-retardant materials with improved safety profiles.

- Polymers with specific functionalities: The versatility of 2-Chloro-1,3,2-dioxaphospholane in organic synthesis allows for the creation of polymers with tailored properties, such as improved conductivity or biocompatibility.

- Catalysts: The phosphorus atom in 2-Chloro-1,3,2-dioxaphospholane can act as a Lewis acid, making it a potential candidate for the development of

2-Chloro-1,3,2-dioxaphospholane is a phosphorus-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 126.48 g/mol. This compound is characterized by its unique dioxaphospholane ring structure, which includes both oxygen and phosphorus atoms. It is typically encountered as a colorless to light yellow liquid and has notable physical properties such as a melting point of -28 °C and a boiling point of 47 °C at reduced pressure . The compound is sensitive to moisture and should be stored under inert gas conditions to maintain its stability .

COP acts as an electrophilic reagent due to the positive charge on the phosphorus atom. The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions. The nucleophile (Nu) attacks the chlorine atom, displacing it and forming a new P-O or P-N bond, depending on the nature of the nucleophile.

The primary reaction involving 2-chloro-1,3,2-dioxaphospholane is its synthesis from phosphorus trichloride and ethylene glycol in an organic solvent like dichloromethane. The reaction proceeds as follows:

- Formation of 2-Chloro-1,3,2-dioxaphospholane:This reaction typically occurs at low temperatures (around 0 °C) to control the exothermic nature of the process and minimize side reactions .

- Oxidation to 2-Chloro-1,3,2-dioxaphospholane-2-oxide:This oxidation step can be facilitated using ozone or other oxidizing agents in an organic solvent .

Several methods have been developed for synthesizing 2-chloro-1,3,2-dioxaphospholane:

- Direct Reaction Method:

- Oxidative Method:

- Alternative Solvent Systems:

The applications of 2-chloro-1,3,2-dioxaphospholane are primarily found in the fields of organic synthesis and medicinal chemistry:

- Synthesis of Phosphoesters: It serves as a precursor for synthesizing various phosphoesters that are important in pharmaceuticals and agrochemicals.

- Chemical Intermediates: Its unique structure allows it to act as an intermediate in producing more complex phosphorus-containing compounds.

Interaction studies involving 2-chloro-1,3,2-dioxaphospholane mainly focus on its reactivity with nucleophiles and electrophiles due to the presence of chlorine and phosphorus functionalities. These interactions are crucial for understanding its behavior in synthetic pathways leading to biologically active compounds.

Several compounds share structural similarities with 2-chloro-1,3,2-dioxaphospholane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-2-oxo-1,3,2-dioxaphospholane | Dioxaphospholane | Contains an additional carbonyl group |

| Ethylene chlorophosphate | Phosphate ester | More stable and less reactive than dioxaphospholanes |

| Phosphate triester | Triester | Used widely in biological systems |

Uniqueness: The unique feature of 2-chloro-1,3,2-dioxaphospholane lies in its dioxaphospholane ring structure combined with a chlorine atom that enhances its reactivity compared to other similar compounds. This reactivity makes it particularly valuable in synthetic chemistry for creating diverse phosphorus-based derivatives.

The synthesis of cyclic phosphorus esters traces its origins to the early 20th century work of August Michaelis and subsequent investigations by Aleksandr Arbuzov, who established fundamental principles of organophosphorus chemistry through their pioneering studies on phosphite ester reactivity. However, the specific preparation of 2-chloro-1,3,2-dioxaphospholane emerged from systematic investigations into the reactions of phosphorus trichloride with ethylene glycol under controlled conditions.

The earliest documented preparation methods relied on the direct esterification approach developed by Lucas and co-workers in the mid-20th century. This methodology involved the careful addition of ethylene glycol to phosphorus trichloride solutions, resulting in the liberation of hydrogen chloride gas and the formation of the five-membered cyclic chlorophosphite. The reaction proceeded according to the general equation:

PCl₃ + HOCH₂CH₂OH → ClP(OCH₂CH₂O) + 2HCl

Early researchers encountered significant challenges with this synthetic approach, particularly regarding the safe management of hydrogen chloride evolution and the achievement of high product purity. Traditional batch processes suffered from poor yield control and safety concerns related to the uncontrolled release of corrosive hydrogen chloride gas during large-scale operations.

Methodological Advances in Synthesis

The evolution of synthetic methodologies for 2-chloro-1,3,2-dioxaphospholane demonstrates a clear progression from simple batch processes to sophisticated continuous flow systems. A significant advancement occurred with the development of nitrogen-assisted synthesis protocols. These methods involved continuous nitrogen purging during the reaction process, effectively removing hydrogen chloride gas from the reaction system and substantially improving both yield and product purity.

Modern continuous flow synthesis represents the current state-of-the-art in 2-chloro-1,3,2-dioxaphospholane production. Contemporary flow chemistry approaches achieve remarkable improvements in both safety and efficiency, with space-time yields reaching 348 kilograms per liter per day under optimized conditions. These systems employ precise temperature control, typically maintaining reaction temperatures between -5°C and 5°C, and utilize specialized mixing systems to ensure homogeneous reaction conditions.

| Synthesis Method | Temperature Range | Yield (%) | Safety Profile | Industrial Applicability |

|---|---|---|---|---|

| Traditional Batch | 0-25°C | 60-75 | Moderate | Limited |

| Nitrogen-Assisted Batch | -5-5°C | 85-95 | Good | Moderate |

| Continuous Flow | -5-5°C | >95 | Excellent | High |

The transesterification approach represents another significant methodological development in cyclic phosphorus ester synthesis. This methodology involves the reaction of trialkyl phosphites with ethylene glycol under elevated temperatures, typically between 130-140°C, resulting in the formation of cyclic hydrogen phosphites that can be subsequently converted to chlorophosphites. While this approach offers certain advantages in terms of substrate availability, it generally provides lower yields compared to direct chlorophosphite formation methods.

Systematic Classification Within Heterocyclic Phosphoranes

The systematic classification of 2-chloro-1,3,2-dioxaphospholane within the broader context of heterocyclic phosphoranes reflects the compound's unique structural and electronic characteristics. As a member of the heterocyclic compound family, this molecule contains atoms of different elements within its ring structure, specifically phosphorus, oxygen, and carbon atoms arranged in a five-membered cyclic configuration.

Structural Classification Framework

According to the systematic nomenclature established by the International Union of Pure and Applied Chemistry, 2-chloro-1,3,2-dioxaphospholane belongs to the class of 1,3,2-dioxaphospholanes, characterized by a five-membered ring containing one phosphorus atom and two oxygen atoms. The numerical designation reflects the positions of heteroatoms within the ring structure, with the phosphorus atom occupying the 2-position and oxygen atoms at positions 1 and 3.

Within the broader classification of phosphoranes, this compound represents a trivalent phosphorus species, distinguishing it from hypervalent phosphoranes that exhibit expanded valence shells. The compound's electronic structure corresponds to a standard tetrahedral geometry around the phosphorus center, with three substituents (two ring oxygen atoms and one chlorine atom) and one lone pair of electrons.

Electronic Structure and Bonding Analysis

The electronic characteristics of 2-chloro-1,3,2-dioxaphospholane place it within a specific subcategory of organophosphorus compounds characterized by moderate electrophilicity at the phosphorus center. This electrophilic character results from the electron-withdrawing effects of both the chlorine substituent and the cyclic oxygen atoms, creating a phosphorus center that readily participates in nucleophilic substitution reactions.

The compound's reactivity profile aligns with theoretical predictions based on its classification as a cyclic chlorophosphite. The five-membered ring structure imparts conformational constraints that influence both the compound's stability and its reactivity patterns. Ring strain considerations, while present, do not significantly destabilize the molecule due to the optimal bond angles achievable in the five-membered configuration.

| Structural Parameter | Value | Classification Impact |

|---|---|---|

| Ring Size | 5 members | Moderate strain, good stability |

| Phosphorus Oxidation State | +3 | Moderate electrophilicity |

| Ring Heteroatoms | P, O, O | Enhanced reactivity |

| Molecular Symmetry | C2v | Defined stereochemistry |

Comparative Analysis with Related Heterocycles

The classification of 2-chloro-1,3,2-dioxaphospholane gains additional context through comparison with related heterocyclic phosphorus compounds. Six-membered analogs, designated as 1,3,2-dioxaphosphorinanes, exhibit reduced ring strain but correspondingly altered reactivity profiles. The five-membered dioxaphospholane structure represents an optimal balance between ring stability and chemical reactivity.

Contemporary research has expanded the classification framework to include substituted derivatives and oxidized analogs. The corresponding phosphate ester, 2-chloro-1,3,2-dioxaphospholane 2-oxide, represents the pentavalent analog and exhibits markedly different chemical properties due to the presence of the phosphoryl oxygen. This classification distinction proves crucial for understanding structure-reactivity relationships within this chemical family.

Patent Landscape Analysis (1980–2025)

The patent landscape surrounding 2-chloro-1,3,2-dioxaphospholane reflects the compound's growing industrial importance and the evolution of synthetic methodologies over the past four decades. Patent activity in this domain encompasses both fundamental synthetic procedures and specialized applications in advanced materials synthesis, pharmaceutical intermediates, and polymer chemistry.

Early Patent Developments (1980-2000)

The initial patent filings related to 2-chloro-1,3,2-dioxaphospholane focused primarily on basic synthetic methodologies and fundamental chemical properties. United States Patent 3,152,164, filed in 1959 but representative of early systematic approaches, established foundational methods for cyclic phosphite ester preparation through transesterification reactions. This patent demonstrated the preparation of five and six-membered cyclic phosphite esters, including the target compound, through reactions of phosphite esters with glycols.

Early patent activity concentrated on addressing fundamental synthetic challenges, particularly the management of hydrogen chloride evolution and the achievement of acceptable product purities. Patents from this period typically claimed yields in the range of 60-80% and focused on batch processing methodologies suitable for laboratory-scale preparation.

Contemporary Patent Developments (2000-2025)

Recent patent activity has shifted toward sophisticated synthetic methodologies and industrial-scale production processes. Chinese Patent CN116731076A, filed in 2023, represents current state-of-the-art synthetic approaches. This patent claims improved synthetic methodologies utilizing nitrogen purging systems to achieve yields exceeding 90% while maintaining high product purity standards.

A significant trend in contemporary patent filings involves continuous flow synthesis methodologies. Patents in this category claim substantial improvements in both safety and efficiency compared to traditional batch processes. These systems achieve space-time yields exceeding 300 kilograms per liter per day, representing order-of-magnitude improvements over traditional approaches.

| Patent Category | Number of Filings (2020-2025) | Key Innovation Areas |

|---|---|---|

| Synthesis Methods | 15 | Flow chemistry, yield optimization |

| Industrial Processes | 8 | Scale-up, safety improvements |

| Applications | 22 | Polymer synthesis, pharmaceutical intermediates |

| Analytical Methods | 6 | Characterization, quality control |

Application-Focused Patent Activity

Contemporary patent activity increasingly focuses on applications of 2-chloro-1,3,2-dioxaphospholane as an intermediate in complex synthesis sequences. Patents describing the compound's use in nucleoside phosphate prodrug synthesis represent a significant portion of recent filings. These patents typically claim multi-step synthetic sequences where the cyclic chlorophosphite serves as a key phosphorylating agent.

Polymer chemistry applications constitute another major category of patent activity. Patents in this domain describe the use of 2-chloro-1,3,2-dioxaphospholane derivatives in ring-opening polymerization processes for the preparation of biodegradable polyphosphoesters. These applications demonstrate the compound's utility in advanced materials synthesis and reflect growing interest in sustainable polymer technologies.

Geographic Distribution and Trends

Patent filing patterns reveal significant geographic concentration in regions with established chemical and pharmaceutical industries. The United States, European Union, and China account for approximately 75% of total patent filings related to 2-chloro-1,3,2-dioxaphospholane synthesis and applications. Chinese patent activity has shown particularly rapid growth since 2015, reflecting expanding domestic chemical manufacturing capabilities.

Recent trends indicate increasing focus on environmental and safety considerations in patent claims. Contemporary patents typically include detailed safety protocols, waste minimization strategies, and environmental impact assessments. This trend reflects evolving regulatory requirements and industry best practices in chemical manufacturing.

Solvent Systems in Phosphorus Trichloride-Ethylene Glycol Condensation

The condensation of phosphorus trichloride with ethylene glycol to form 2-chloro-1,3,2-dioxaphospholane derivatives is highly solvent-dependent. Dichloromethane has emerged as the primary solvent due to its ability to maintain a homogeneous reaction mixture while stabilizing reactive intermediates. In a representative procedure, 770 g of phosphorus oxychloride dissolved in 300 g of anhydrous dichloromethane is added dropwise to ethylene glycol at 0°C, achieving a 92% yield of 2-chloro-1,3,2-dioxaphospholane-2-oxide [1]. The solvent’s low viscosity facilitates efficient heat transfer and prevents localized exothermic reactions, which are critical given the thermal sensitivity of phosphorus intermediates.

Alternative solvent systems have been explored for specialized applications:

- Acetonitrile: Enhances reaction rates by 15–20% through polar aprotic stabilization of the transition state but requires strict anhydrous conditions [1].

- Tetrahydrofuran: Enables room-temperature reactions but reduces yield to 78% due to partial ring-opening side reactions [1].

- Chloroform: Suitable for large-scale production (>1 kg batches) but complicates purification due to higher boiling points [1].

Table 1: Solvent Effects on Phosphorus Trichloride-Ethylene Glycol Condensation

| Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0 | 92 | 99.5 |

| Acetonitrile | 25 | 88 | 98.2 |

| Tetrahydrofuran | 25 | 78 | 95.7 |

Catalytic Processes for Ring-Oxidized Analogues

Recent catalytic strategies for synthesizing ring-oxidized analogues leverage transition metal complexes and strained phosphine oxides. A breakthrough approach involves palladium-catalyzed C–H activation, where cyclophosphination of ortho-t-butyl groups converts phosphiranes into phospholanium cations [3]. This method achieves 85–90% conversion efficiency at 60°C using [Mes*P(CH₂CH₂R)][OTf] intermediates [3].

Redox-active catalysts, particularly [2.2.1] bicyclic phosphine oxides, enable mild oxidation conditions. For example, exo-anisyl-HypPhos oxide catalyzes the asymmetric α-umpolung addition–Wittig olefination cascade at room temperature, producing enantioenriched iminoketones with 94% enantiomeric excess [4]. The strained geometry of these catalysts lowers the activation energy for hydride transfer by 12–15 kJ/mol compared to linear phosphines [4].

Nitrogen-Assisted Purification Techniques for Yield Optimization

Tertiary amines play a dual role in neutralizing hydrochloric acid byproducts and facilitating product isolation. Triethylamine (NEt₃) is particularly effective, reacting with HCl to form water-soluble ammonium salts that are easily removed via aqueous extraction [2]. In the synthesis of 4,4,5,5-tetramethyl derivatives, NEt₃ increases yields from 82% to 94% by preventing acid-catalyzed ring degradation .

A three-stage purification protocol has been standardized:

- Primary Quenching: Immediate addition of NEt₃ (1.5 equivalents) post-reaction to stabilize the product [1].

- Liquid-Liquid Extraction: Separation using ethyl acetate/water mixtures (3:1 v/v) to remove ionic byproducts [1].

- Chromatographic Polishing: Silica gel chromatography with hexane/ethyl acetate gradients (5–20%) to isolate ≥99% pure product [3].

Comparative Analysis of Ozonolysis vs. Molecular Oxygen Oxidation

Ozonolysis and molecular oxygen represent divergent oxidation pathways for 2-chloro-1,3,2-dioxaphospholane derivatives:

Ozonolysis:

- Generates highly reactive ozonides that require low temperatures (−78°C) to prevent over-oxidation .

- Produces 2-oxo-1,3,2-dioxaphospholane derivatives in 68–72% yield but forms chlorinated side products (~15%) .

Molecular Oxygen Oxidation:

- Operates via radical chain mechanisms at 40–60°C, achieving 88–91% yields with <3% side products .

- Catalyzed by cobalt(II) acetylacetonate (0.5 mol%), which reduces activation energy by 25 kJ/mol compared to uncatalyzed reactions .

Table 2: Oxidation Method Comparison

| Parameter | Ozonolysis | Molecular Oxygen |

|---|---|---|

| Temperature (°C) | −78 | 40–60 |

| Yield (%) | 68–72 | 88–91 |

| Byproduct Formation | 15% | <3% |

| Catalyst Required | None | Co(acac)₂ |

Nucleophilic Substitution Pathways at the Phosphorus(III) Center

The nucleophilic substitution reactions at the phosphorus(III) center in 2-chloro-1,3,2-dioxaphospholane proceed predominantly through the SN2@P mechanism, characterized by the formation of pentacoordinate intermediates [1] [2]. This mechanism represents one of the most fundamental transformation pathways in organophosphorus chemistry, involving direct attack by nucleophiles at the electrophilic phosphorus center.

Mechanistic Framework

The reaction proceeds through a trigonal bipyramidal pentacoordinate transition state where the nucleophile and leaving group occupy apical positions [1] [3]. The stereochemical outcome typically involves inversion of configuration at the phosphorus center, consistent with an SN2-type mechanism [2] [4]. Computational studies have demonstrated that the formation of the pentacoordinate intermediate can be either the rate-determining step or its subsequent decomposition, depending on the nature of the nucleophile and reaction conditions [5].

Electronic effects play a crucial role in determining reaction rates. Electron-donating substituents enhance nucleophilicity and increase reaction rates by 2-10 fold compared to electron-withdrawing groups [6]. This enhancement results from increased electron density at the phosphorus center, facilitating nucleophilic approach. The activation energy range for these transformations typically spans 15-25 kcal/mol, varying significantly with nucleophile strength and steric hindrance [5].

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Mechanism Type | SN2@P | Single-step concerted mechanism | [1] [2] |

| Stereochemistry | Inversion at P center | Configuration inverts in most cases | [2] [4] |

| Transition State Geometry | Trigonal bipyramidal | Pentacoordinate intermediate | [1] [3] |

| Rate Enhancement (electron-donating groups) | 2-10 fold increase | Due to increased electron density | [6] |

| Solvent Effect (polar vs nonpolar) | 10-100 fold rate increase | Stabilization of ionic intermediates | [3] |

| Temperature Dependence | Rate doubles per 10°C | Arrhenius behavior observed | [6] |

| Activation Energy Range | 15-25 kcal/mol | Varies with nucleophile strength | [5] |

Solvent Effects and Reaction Environment

Polar solvents dramatically accelerate nucleophilic substitution reactions, often resulting in 10-100 fold rate increases compared to nonpolar media [3]. This enhancement arises from the stabilization of ionic intermediates and transition states through solvation effects. The pentacoordinate phosphorane intermediate exhibits significant charge separation, making it particularly susceptible to solvent stabilization [3].

Nucleophile-Dependent Variations

Different nucleophiles exhibit distinct mechanistic preferences. Alkoxide nucleophiles generally demonstrate higher reactivity than amines due to their enhanced nucleophilicity and reduced steric hindrance [6]. The reaction with alcohols and phenols proceeds through initial protonation of the apical oxygen atom in the dioxaphospholane ring, followed by SN2 displacement of the chloride ion [7]. This two-step mechanism allows for greater selectivity and control over the reaction outcome.

Computational Insights

Density functional theory calculations have provided detailed insights into the energy profiles of nucleophilic substitution pathways [1]. The calculations reveal that the disappearance and reappearance of reaction barriers depend on the coordination number of the phosphorus center and the steric demand of substituents [1]. For highly substituted systems, the mechanism may shift from a single-well potential (stable pentacoordinate intermediate) to a double-well potential (transition state without stable intermediate) [1].

Ring-Opening Polymerization Kinetics and Steric Effects

The ring-opening polymerization of 2-chloro-1,3,2-dioxaphospholane and related cyclic phosphoesters represents a controlled method for synthesizing biodegradable polyphosphoesters with defined molecular architectures [8] [9]. The polymerization mechanism involves coordination-insertion pathways where the polymer chain end coordinates to a metal center before monomer insertion.

Polymerization Mechanism

The ring-opening polymerization proceeds through a coordination-insertion mechanism where the growing polymer chain coordinates to a metal catalyst center [9]. Nuclear magnetic resonance analyses reveal that each initiator molecule starts the growth of one polymer chain, with each chain bearing one hydroxyl end group [9]. The reaction exhibits first-order kinetics with respect to monomer concentration, indicating that the rate-determining step involves monomer coordination to the active catalyst site [9].

| Catalyst | Temperature (°C) | Polymerization Rate | Molecular Weight Control | Branching | Reference |

|---|---|---|---|---|---|

| Stannous octoate | 25-80 | Moderate | Good | <5% | [9] |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Room temperature | Fast | Fair | 5-15% | [10] |

| TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Room temperature | Very fast | Good | 2-8% | [8] |

| [(BHT)Mg(OBn)(THF)]₂ | -50 to 100 | Controlled | Excellent | <1% | [8] |

| Ytterbocene complexes | 25-60 | Moderate | Good | <3% | [11] |

| Phosphazene bases | Room temperature | Fast | Fair | 10-20% | [12] |

Steric Effects on Polymerization Kinetics

Steric hindrance significantly influences both the rate and selectivity of ring-opening polymerization. Heteroleptic magnesium complexes demonstrate superior performance in polymerizing monomers with bulky substituents compared to traditional organocatalysts like TBD [8]. The steric tolerance of different catalyst systems varies considerably, with metal-based catalysts generally showing better accommodation of sterically demanding monomers.

The pentavalent nature of phosphorus leads to potential side reactions, particularly side chain transfer leading to branched polymeric structures [9]. This branching becomes more pronounced when reaction times are extended after monomer consumption reaches equilibrium. However, by controlling polymerization conditions, such side reactions can be suppressed to synthesize polyphosphoester with confined linear structure [9].

Temperature-Dependent Behavior

The polymerization temperature significantly affects both the kinetics and polymer microstructure. Lower temperatures (-50°C) favor the formation of kinetic products with specific stereochemical arrangements, while higher temperatures lead to thermodynamically controlled products [13]. This temperature dependence allows for the selective synthesis of different ring sizes and structural isomers from the same starting materials [14].

Catalyst System Optimization

Recent advances in catalyst design have focused on developing systems that maintain activity across broad temperature ranges. The heteroleptic BHT-alkoxy magnesium complex [(BHT)Mg(OBn)(THF)]₂ retains catalytic activity from -50 to 100°C and efficiently carries out controlled polymerization with less than 1% chain branching even at near-complete conversion [8]. This represents a significant improvement over traditional organocatalysts in terms of both temperature tolerance and structural control.

Ring Strain and Thermodynamic Considerations

The driving force for ring-opening polymerization arises from the relief of ring strain in the five-membered dioxaphospholane ring [15]. The enthalpy change for ring-opening is negative, making the polymerization thermodynamically favorable [15]. However, the equilibrium monomer concentration varies with temperature and catalyst system, affecting the final degree of polymerization achievable [16].

Coordination-Insertion Mechanisms in Transition Metal-Mediated Reactions

Transition metal complexes exhibit diverse coordination modes with 2-chloro-1,3,2-dioxaphospholane, ranging from η¹-monodentate to η³-tridentate coordination depending on the metal center and electronic environment [17] [18]. These coordination interactions enable various metal-mediated transformations including phosphorus-carbon bond formation, ring-opening reactions, and catalytic transformations.

Coordination Mode Diversity

The coordination behavior of 2-chloro-1,3,2-dioxaphospholane varies significantly across different transition metals. Platinum(II) and palladium(II) complexes predominantly exhibit η¹-coordination through the phosphorus center [17] [19]. The ¹J(PtP) coupling constants range from 3500-4200 Hz, indicating strong metal-phosphorus interactions consistent with significant s-character in the Pt-P bond [17].

Manganese carbonyl complexes demonstrate η³-coordination involving all three potential coordination sites (phosphorus and both oxygen atoms) [18]. Density functional theory calculations verify this coordination mode through Bader analysis, which identifies bond critical points between the phosphorus and metal centers with electron densities of 0.080-0.088 au [18].

| Metal Complex | Coordination Mode | Bond Length (Å) | Coupling Constant ¹J(MP) | Stability | Reference |

|---|---|---|---|---|---|

| Pt(II) complexes | η¹-P coordination | 2.20-2.35 | 3500-4200 Hz | High | [17] [19] |

| Pd(II) complexes | η¹-P coordination | 2.15-2.30 | Not observed | High | [17] [19] |

| Rh(I) complexes | η¹-P, η²-coordination | 2.25-2.40 | Variable | Moderate | [20] |

| Co carbonyl complexes | η²-coordination | 2.40-2.60 | Not applicable | Moderate | [18] |

| Mn carbonyl complexes | η³-coordination | 2.27-2.62 | Not applicable | High | [18] |

| Fe carbonyl complexes | η¹, η²-coordination | 2.30-2.55 | Not applicable | Variable | [18] |

Metal-Mediated Bond Activation

Transition metal complexes facilitate reversible phosphorus-phosphorus bond activation in polyphosphorus systems derived from 2-chloro-1,3,2-dioxaphospholane [18]. Cobalt carbonyl complexes enable gradual and sequential P-P bond activation through the formation of P₂ and P₁ fragments from larger phosphorus chains [18]. This process is stereospecific and reversible, with the original P₃-unit regenerated upon treatment with nucleophilic reagents such as methyllithium [18].

Phosphorus-Carbon Bond Formation

Transition metal-mediated phosphorus-carbon bond formation represents a crucial synthetic application. Palladium complexes containing electron-donating substituents exhibit faster rates of reductive elimination compared to those with electron-withdrawing groups [21]. Large bite angle diphosphine ligands induce rapid elimination rates, while small bite angle ligands result in significantly slower reactions [21].

The coordination-insertion mechanism involves initial coordination of the substrate to the metal center, followed by migratory insertion and subsequent reductive elimination to form the phosphorus-carbon bond [20]. Computational studies reveal that the transition state geometry and electronic structure of the metal complex significantly influence the reaction pathway and selectivity.

Catalytic Applications

Metal-phosphorus complexes serve as effective catalysts for cross-coupling reactions including Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira coupling reactions. The dioxaphospholane structure enhances electron donation to the metal center, facilitating the formation of stable metal-ligand complexes. This enhanced coordination ability influences reaction kinetics by stabilizing reactive intermediates and altering catalytic pathways.

Electronic and Steric Considerations

The electronic properties of the metal center significantly affect coordination strength and reaction selectivity. Early transition metals with higher electron density show stronger coordination to phosphorus centers, while late transition metals exhibit more variable coordination behavior. Steric hindrance around the metal center can limit coordination but may also enhance selectivity by restricting the approach of competing ligands.

Computational Mechanistic Studies

Density functional theory calculations provide detailed insights into the energy profiles and reaction pathways of metal-mediated transformations [18]. The calculations reveal that metal-phosphorus bond formation is generally thermodynamically favorable, with activation barriers ranging from 8-18 kcal/mol depending on the metal and coordination environment [18]. Molecular orbital analysis demonstrates significant orbital overlap between metal d-orbitals and phosphorus lone pairs, contributing to strong coordination interactions.

The reversibility of many metal-mediated processes enables dynamic equilibria that can be shifted through changes in temperature, pressure, or chemical environment [18]. This reversibility has important implications for catalytic cycles and synthetic applications, allowing for error correction and thermodynamic product selection [18].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant